molecular formula C15H16Cl3N3O2 B6172821 N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide CAS No. 67747-16-4

N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B6172821
CAS No.: 67747-16-4
M. Wt: 376.7
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Description

N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide is a synthetic compound known for its broad-spectrum fungicidal properties. It belongs to the imidazole class of fungicides and is widely used in agriculture to control various fungal diseases affecting crops, fruits, and vegetables.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 2,4,5-trichlorophenol with ethylene oxide to form 2-(2,4,5-trichlorophenoxy)ethanol. This intermediate is then reacted with N-propylimidazole in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce primary amines or alcohols .

Scientific Research Applications

N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its fungicidal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately the death of the fungal cells. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern on the phenoxy and imidazole rings, which imparts distinct chemical and biological properties. Its broad-spectrum activity and effectiveness at low concentrations make it a valuable tool in both agricultural and medical applications .

Properties

CAS No.

67747-16-4

Molecular Formula

C15H16Cl3N3O2

Molecular Weight

376.7

Purity

95

Origin of Product

United States

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